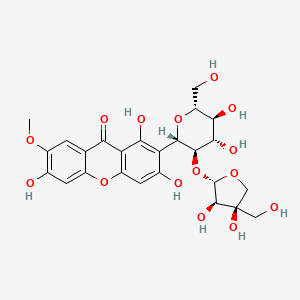

Polygalaxanthone XI

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Polygalaxanthone XI is a xanthone glycoside isolated from the cortexes of Polygala tenuifolia . It can be used in the study of expectorant and tranquilizing agents .

Synthesis Analysis

The structures of three standard samples commercially available as polygalaxanthone III were characterized by LC/MS and NMR . LC/MS analysis revealed that two molecular types exist. Both types are chromatographically separable but have an identical mass number with distinguishable MS/MS spectra . One dimensional (1D)-NMR analyses demonstrated that both had the same xanthone moiety and heteronuclear multiple bond correlation (HMBC) analyses revealed that they are structural isomers at the connecting position of glucose to apiose 1-position . Consequently, the isomers were identified as polygalaxanthone III and its regioisomer, this compound .Molecular Structure Analysis

One dimensional (1D)-NMR analyses demonstrated that both had the same xanthone moiety and heteronuclear multiple bond correlation (HMBC) analyses revealed that they are structural isomers at the connecting position of glucose to apiose 1-position .Physical And Chemical Properties Analysis

This compound has a molecular weight of 568.48 and a molecular formula of C25H28O15 . It appears as a solid, light yellow to yellow in color .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Quality Control : Polygalaxanthone XI, identified as a regioisomer of Polygalaxanthone III, has been studied for its structural properties. It's important for the quality control of crude drugs derived from Polygala tenuifolia roots. Using LC-MS/MS detection methods, researchers recommend confirming the quality of standards by differentiating between Polygalaxanthone III and XI (Tsujimoto et al., 2019).

Conformational Analyses : this compound, along with other xanthone glycosides, has been isolated from Polygala tenuifolia and studied for their structural and conformational properties. This research is critical in understanding the chemical nature and potential applications of these compounds (Jiang et al., 2005).

Chemical Composition in Herbal Medicine : Studies have focused on the chemical composition of Radix Polygalae, a traditional Chinese medicine, identifying this compound as a key component. This is crucial for ensuring the quality and efficacy of herbal medicines (Li et al., 2007).

Quality Evaluation of Radix Polygalae : Research has investigated the bioactive compounds in Radix Polygalae, including this compound. This study provides insights into the quality assessment and classical use of this herbal medicine (Yang et al., 2018).

Pharmacological Studies : this compound, as a constituent of Polygala tenuifolia, has been studied in the context of traditional Chinese medicine formulations. These studies focus on understanding its pharmacokinetics and therapeutic properties, particularly in cognitive and neurological applications (Ren-bing, 2012).

Antioxidant Properties : The extraction process of this compound, aimed at maximizing its yield for medicinal use, has been optimized. This highlights its potential as an antioxidant component in herbal medicine (Li et al., 2022).

Safety and Hazards

Wirkmechanismus

Polygalaxanthone XI is a xanthone glycoside isolated from the cortexes of Polygala tenuifolia, a plant widely used in traditional medicines . This compound has been studied for its potential therapeutic effects, particularly in the context of neurological diseases .

Target of Action

It is known that polygala tenuifolia, from which this compound is derived, has a broad range of beneficial effects on conditions such as anxiety, depression, declining cognition, alzheimer’s disease (ad), and parkinson’s disease (pd) . These effects suggest that this compound may interact with targets involved in these neurological conditions.

Mode of Action

It is suggested that the compound may have antioxidant and anti-inflammatory effects, improve neurogenesis, regeneration, differentiation, and neuronal plasticity, regulate the hypothalamic–pituitary–adrenal axis (hpa), and influence neurotransmitter release and receptor activation .

Pharmacokinetics

A study on related compounds from polygala tenuifolia, including polygalaxanthone iii, tenuifolin, tenuifoliside a and tenuifoliside c, has been conducted . This study might provide some insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound, but specific information is currently lacking.

Biochemische Analyse

Biochemical Properties

Polygalaxanthone XI plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes involved in antioxidant activities, such as superoxide dismutase (SOD) and catalase (CAT), which help in reducing oxidative stress . Additionally, this compound has shown potential in inhibiting monoamine oxidase (MAO) and acetylcholinesterase (AChE) activities, which are crucial for neurotransmitter regulation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have neuroprotective effects, particularly in models of central nervous system disorders such as anxiety, depression, Alzheimer’s disease, and Parkinson’s disease . This compound enhances neuronal plasticity, neurogenesis, and differentiation, thereby improving cognitive functions and reducing symptoms of neurological disorders .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It exerts its effects through antioxidant and anti-inflammatory properties, which help in reducing oxidative stress and inflammation . This compound also regulates the hypothalamic-pituitary-adrenal (HPA) axis and modulates neurotransmitter release and receptor activation, including A2A receptors, NMDA receptors, and GluR . These interactions contribute to its neuroprotective and tranquilizing effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be stable under specific storage conditions, such as at -80°C for up to six months and at -20°C for up to one month . Long-term studies have shown that this compound maintains its neuroprotective effects and continues to improve cognitive functions over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound significantly improve cognitive functions and reduce symptoms of neurological disorders without causing adverse effects . Higher doses may lead to toxic effects and should be administered with caution

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been found to influence the activities of enzymes such as SOD, CAT, MAO, and AChE, which play crucial roles in maintaining cellular homeostasis and neurotransmitter regulation . These interactions contribute to its overall biochemical and pharmacological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in the central nervous system, where it exerts its neuroprotective effects . The transport and distribution of this compound are essential for its therapeutic efficacy and need to be further explored to optimize its clinical applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific compartments within cells, such as the mitochondria and nuclei, where it interacts with various biomolecules to exert its effects . The targeting signals and post-translational modifications that direct this compound to these compartments are essential for its therapeutic potential and need to be further investigated.

Eigenschaften

IUPAC Name |

2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)28)38-13-4-10(29)15(19(32)16(13)17(8)30)21-22(20(33)18(31)14(5-26)39-21)40-24-23(34)25(35,6-27)7-37-24/h2-4,14,18,20-24,26-29,31-35H,5-7H2,1H3/t14-,18-,20+,21+,22-,23+,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRLQDJSEMBQNI-LYHRZCPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)

![5-[3-(Naphthalene-1-carbonyl)indazol-1-YL]pentanoic acid](/img/structure/B593369.png)